
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate is a chemical compound with the empirical formula C15H19BF4NP and a molecular weight of 331.10 g/mol . It is commonly used as a ligand in various coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate typically involves the reaction of diphenylphosphine with 3-bromopropylamine, followed by the addition of tetrafluoroboric acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in coupling reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, in coupling reactions, the products are often biaryl compounds or other complex organic molecules .
Aplicaciones Científicas De Investigación
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials science.
Mecanismo De Acción
The mechanism by which 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another commonly used ligand in coupling reactions.
2-(Diphenylphosphino)benzoic acid: Used in similar applications but has different steric and electronic properties.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in various catalytic processes
Uniqueness
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain coupling reactions, offering advantages in terms of reaction rates and selectivity .
Propiedades
Fórmula molecular |
C15H19BF4NP |
|---|---|
Peso molecular |
331.10 g/mol |
Nombre IUPAC |
3-diphenylphosphanylpropylazanium;tetrafluoroborate |
InChI |
InChI=1S/C15H18NP.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13,16H2;/q;-1/p+1 |
Clave InChI |
DQEGSBMYLPJDIY-UHFFFAOYSA-O |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CCC[NH3+])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



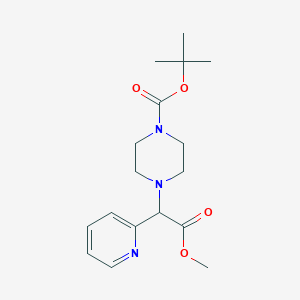
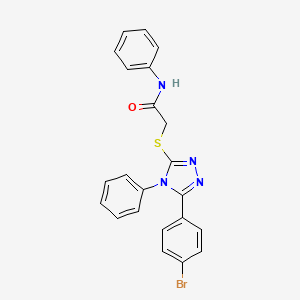
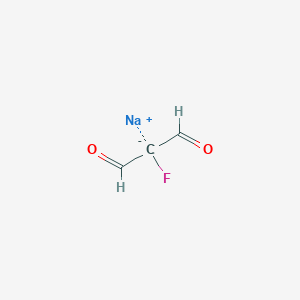
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
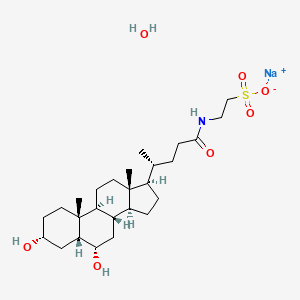
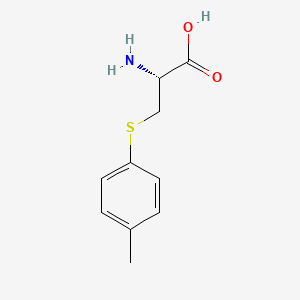
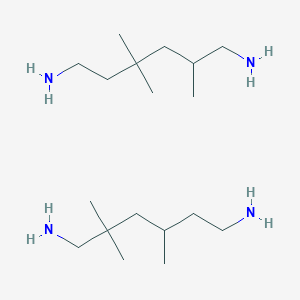
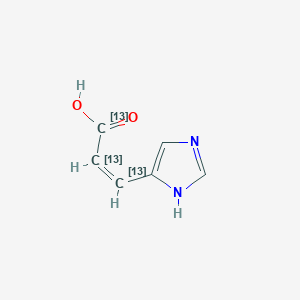
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)

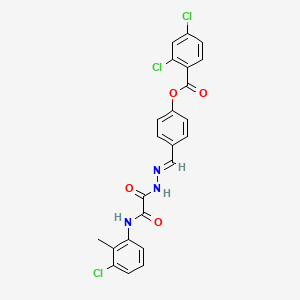
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
